

Application Note: Strategic Derivatization of Azepan-4-one Oxime

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Compound of Interest

Compound Name: Azepan-4-one oxime

CAS No.: 889944-79-0

Cat. No.: B6354024

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Introduction: The Azepane Advantage

The azepane (hexamethyleneimine) scaffold represents a "privileged structure" in medicinal chemistry, offering a unique conformational profile distinct from its 5-membered (pyrrolidine) and 6-membered (piperidine) analogues. While 4-substituted piperidines are ubiquitous in drug discovery (e.g., Fentanyl, Haloperidol), the 4-substituted azepane space remains comparatively under-exploited, offering valuable intellectual property (IP) territory.

Azepan-4-one oxime serves as a high-value pivot point. Unlike the ketone, which is prone to gem-diol formation and hydration issues in aqueous media, the oxime is stable yet highly reactive toward specific chemoselective transformations. This guide details three validated protocols to convert this moiety into diverse, pharmacologically active handles.

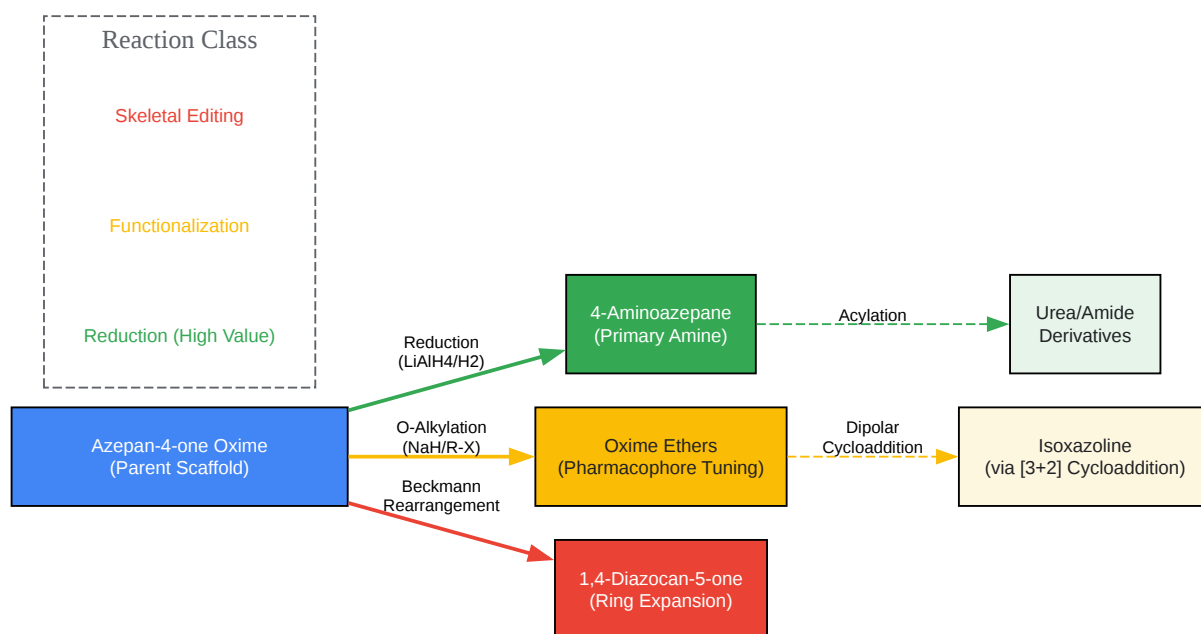
Chemotype Utility

- Core Scaffold: 7-membered nitrogen heterocycle.^{[1][2][3]}
- Key Reactivity: Nucleophilic attack (O-alkylation), Reductive cleavage (Amine synthesis), and Rearrangement (Ring expansion).

- Therapeutic Relevance: Protease inhibitors (Cathepsin K), GPCR ligands, and sigma receptor modulators.

Strategic Derivatization Landscape

The following diagram illustrates the divergent pathways available from the parent oxime.



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Figure 1: Divergent synthesis pathways from **Azepan-4-one oxime**. Colors indicate reaction classes.

Protocol A: Reductive Amination to 4-Aminoazepane

Objective: Synthesis of the primary amine (racemic) for use as a nucleophilic handle in library generation.

Mechanistic Insight

Direct catalytic hydrogenation (

, Pd/C) of cyclic oximes often stalls at the hydroxylamine intermediate or requires high pressure. Lithium Aluminum Hydride (LAH) is the preferred reagent for complete reduction to the primary amine. The reaction proceeds via an aluminate complex; high temperatures (reflux) are required to cleave the N-O bond.

Stereochemical Note: The reduction creates a chiral center at C4. Since the starting material is achiral (assuming an achiral N-protecting group like Boc), the product is a racemate.

Enantioseparation via chiral HPLC or resolution with tartaric acid is required if a single enantiomer is needed.

Experimental Protocol

Reagents:

- Substrate:

-Boc-azepan-4-one oxime (equiv)

- Reagent:

(2.4 M in THF, equiv)

- Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

Step-by-Step Procedure:

- Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.
- Charging: Add anhydrous THF and cool to . Carefully add

solution via syringe. Caution: Exothermic.

- Addition: Dissolve the oxime in minimal THF and add dropwise to the LAH suspension at .
- Reflux: Allow to warm to Room Temperature (RT), then heat to reflux () for 4–6 hours.
 - Checkpoint: Monitor by TLC (System: 10% MeOH in DCM + 1%). The oxime spot () should disappear; amine stays at baseline without base.
- Fieser Quench (Critical): Cool to . For every grams of LAH used, add:
 - mL water (slowly!)
 - mL 15% NaOH
 - mL water
- Workup: Stir the resulting granular precipitate for 30 mins. Filter through a Celite pad. Wash the pad with warm THF.
- Purification: The filtrate contains the crude amine.^[4] If -Boc was used, LAH will likely reduce the carbamate to an N-methyl group.
 - Alternative: If -Boc retention is required, use Raney Nickel / (50 psi) in ammoniacal methanol, though yields are typically lower (40-60%).

Protocol B: Synthesis of O-Alkyl Oxime Ethers

Objective: Creation of stable oxime ethers to modulate lipophilicity and target engagement (e.g., mimicking the ketone while removing H-bond donor capacity).

Mechanistic Insight

The oxime proton is acidic (

in DMSO). Deprotonation with Sodium Hydride (NaH) generates a hard nucleophile that reacts efficiently with alkyl halides. This reaction retains the

isomerism of the parent oxime.

Experimental Protocol

Reagents:

- Substrate: **Azepan-4-one oxime** (equiv)
- Base: NaH (60% dispersion in oil, equiv)
- Electrophile: Alkyl Bromide/Iodide (equiv)
- Solvent: Anhydrous DMF or DMF/THF (1:1)

Step-by-Step Procedure:

- Deprotonation: To a suspension of NaH in DMF at , add the oxime solution dropwise. Evolution of gas will be observed.
- Activation: Stir at

for 30 minutes until gas evolution ceases and the solution becomes clear/yellow.

- Alkylation: Add the alkyl halide dropwise.
- Reaction: Warm to RT and stir for 2–12 hours.
- Workup: Quench with saturated
. Extract with EtOAc (
).[3][4] Wash combined organics with water (
) and brine (
) to remove DMF.
- Purification: Flash chromatography (Hexane/EtOAc). Oxime ethers are typically less polar than the parent oxime.

Protocol C: Beckmann Rearrangement to 1,4-Diazocan-5-one

Objective: Ring expansion to the 8-membered lactam. This is a "high risk, high reward" skeletal edit.

Mechanistic Insight

The Beckmann rearrangement relies on the migration of the carbon anti to the hydroxyl group. For **azepan-4-one oxime**, migration of C3 or C5 leads to isomeric diazocanones.

- Challenge: 7-membered rings are conformationally mobile;
isomerization can lead to product mixtures.
- Reagent Selection: Traditional acids (
) cause charring. Cyanuric Chloride (TCT) or Thionyl Chloride (
) are preferred for milder activation.

Experimental Protocol (TCT Method)

Reagents:

- Substrate: **Azepan-4-one oxime** (equiv)
- Catalyst: Cyanuric Chloride (TCT) (mol%)
- Co-catalyst: (mol%)
- Solvent: Anhydrous Acetonitrile ()

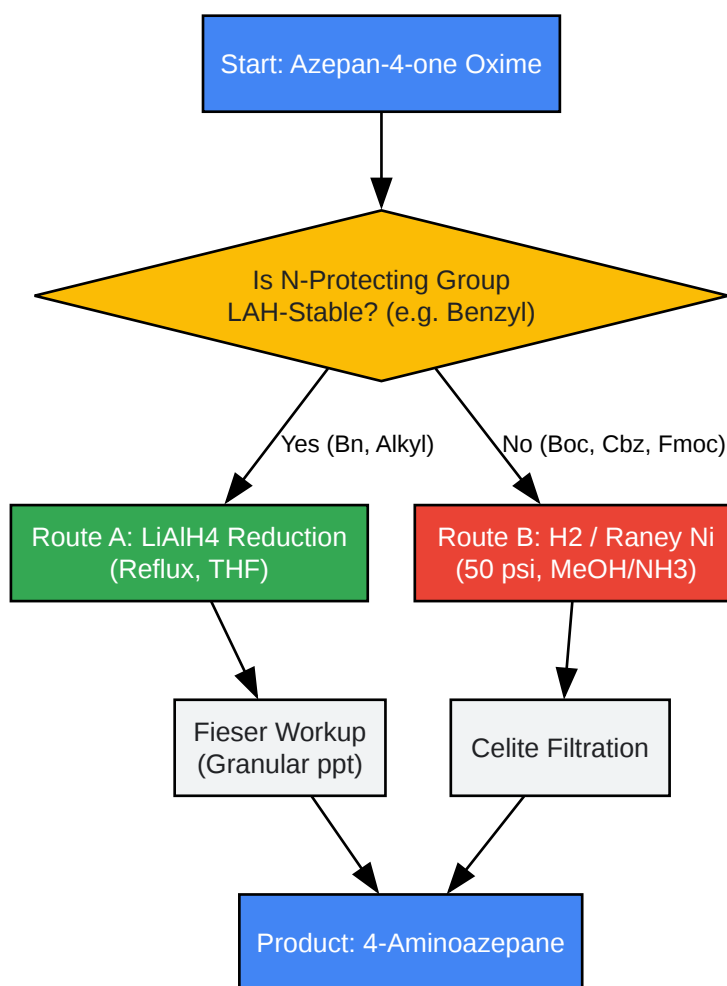
Step-by-Step Procedure:

- Activation: Dissolve TCT and in acetonitrile.
- Addition: Add the oxime.
- Reflux: Heat to reflux for 2–4 hours.
- Workup: Evaporate solvent. Redissolve in , wash with water.
- Outcome: Expect a mixture of lactams. Identification requires 2D-NMR (HMBC) to distinguish between 1,4-diazocan-5-one and 1,5-diazocan-2-one (if the nitrogen is unprotected/symmetric).

Data Summary & Troubleshooting

Parameter	Reduction (Protocol A)	O-Alkylation (Protocol B)	Beckmann (Protocol C)
Primary Product	Primary Amine ()	Oxime Ether ()	Lactam (Ring Expansion)
Key Reagent	or Raney Ni		TCT or
Stereochemistry	Racemic (C4)	Mixture retained	Regio-isomeric mix possible
Common Pitfall	Reducing N-protecting groups	Over-alkylation (rare)	Fragmentation/Hydrolysis
Typical Yield	60–85%	80–95%	40–65%

Workflow Logic: Reduction Pathway



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Figure 2: Decision tree for reducing azepane oximes based on protecting group stability.

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